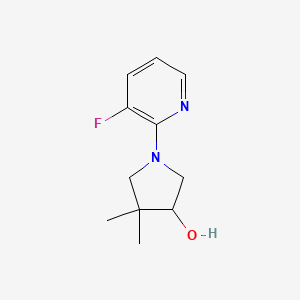
1-(3-Fluoropyridin-2-yl)-4,4-dimethylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoropyridines are compounds that have interesting and unusual physical, chemical, and biological properties due to the presence of a strong electron-withdrawing substituent in the aromatic ring . Pyrrolidines, on the other hand, are widely represented in natural products, especially in alkaloids isolated from plants or microorganisms .
Synthesis Analysis
The synthesis of fluoropyridines has been a topic of interest in recent years . A high-yield method for the preparation of substituted 3-fluoropyridines has been applied in the synthesis of compounds possessing herbicidal activity . Pyrrolidines can be synthesized from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of fluoropyridines and pyrrolidines is influenced by the presence of fluorine atoms and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have been utilized in various chemical transformations, leading to a variety of pyridine derivatives.Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Fluorinated compounds often exhibit unique properties due to the electronegativity of fluorine. Researchers explore fluoropyridines as potential drug candidates. The presence of the strong electron-withdrawing fluorine substituent in the aromatic ring can impact biological activity. Scientists investigate the synthesis of fluoropyridines for their potential as novel pharmaceutical agents. Additionally, fluorine-containing substituents are commonly incorporated into lead structures to enhance drug properties .
Agrochemicals and Crop Protection
Fluorine-containing compounds have found applications in agriculture. By incorporating fluorine atoms into lead structures, researchers create agrochemicals with improved properties. Fluorinated aromatic rings are common in commercialized herbicides and pesticides. The synthesis of fluoropyridines contributes to the development of effective crop protection agents .
Fluorine Chemistry and Fundamental Studies
The study of fluoropyridines contributes to our understanding of fluorine chemistry. Researchers investigate their reactivity, stability, and behavior in different environments. Insights gained from these studies inform broader fluorination strategies and advance the field of synthetic chemistry.
Mécanisme D'action
Propriétés
IUPAC Name |
1-(3-fluoropyridin-2-yl)-4,4-dimethylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-11(2)7-14(6-9(11)15)10-8(12)4-3-5-13-10/h3-5,9,15H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGVWHVSUHDHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1O)C2=C(C=CC=N2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B2827160.png)
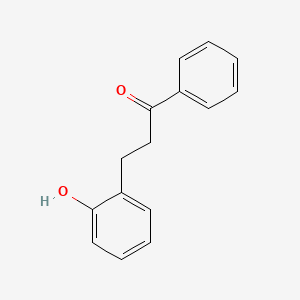
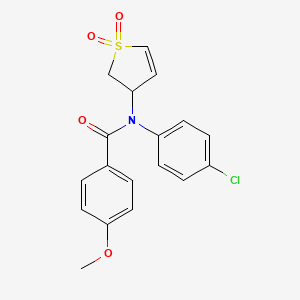
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2827167.png)

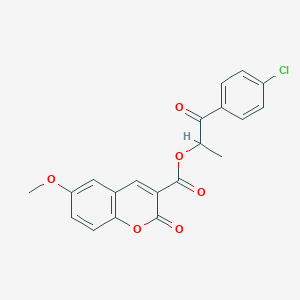



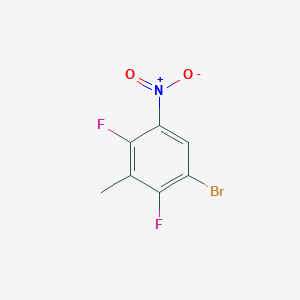
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2827179.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2827180.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2827182.png)
